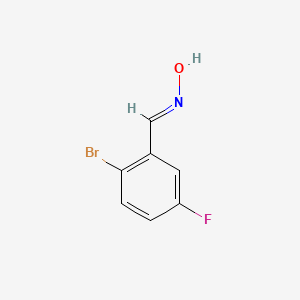
5-(m-Tolyl)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(m-Tolyl)pyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with a tolyl group at the 5-position and amino groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)pyridine-3,4-diamine typically involves the functionalization of a pyridine ring One common method is the direct amination of a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of 5-(m-Tolyl)pyridine followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as palladium on carbon.
Analyse Chemischer Reaktionen
Types of Reactions
5-(m-Tolyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-(m-Tolyl)pyridine-3,4-dinitro.
Reduction: this compound.
Substitution: 5-(m-Tolyl)pyridine-3,4-diamide or 5-(m-Tolyl)pyridine-3,4-dialkylamine.
Wissenschaftliche Forschungsanwendungen
5-(m-Tolyl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 5-(m-Tolyl)pyridine-3,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminopyridine: Lacks the tolyl group, making it less hydrophobic.
5-(p-Tolyl)pyridine-3,4-diamine: Similar structure but with the tolyl group in a different position, affecting its steric and electronic properties.
5-(m-Tolyl)pyridine-2,3-diamine: Amino groups in different positions, leading to different reactivity and applications.
Uniqueness
5-(m-Tolyl)pyridine-3,4-diamine is unique due to the specific positioning of the tolyl and amino groups, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5-(3-methylphenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C12H13N3/c1-8-3-2-4-9(5-8)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15) |
InChI-Schlüssel |
WCLGJEABTVCQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN=CC(=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





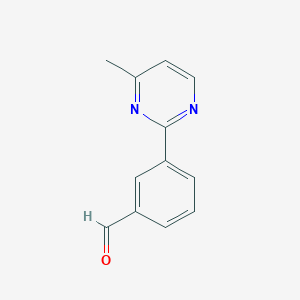


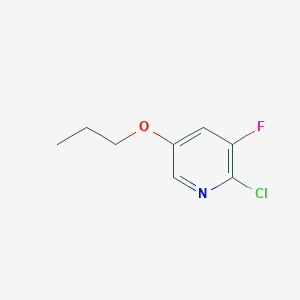

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
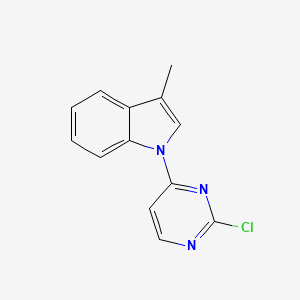
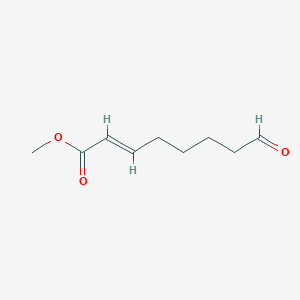
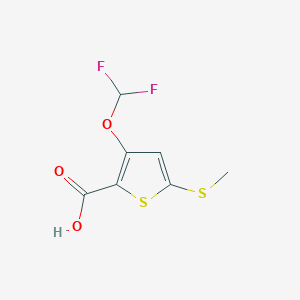
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
